1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide
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Overview
Description
1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide is a synthetic organic compound that features a brominated furan ring and an indoline moiety
Preparation Methods
The synthesis of 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with N-ethylindoline-2-carboxamide under specific conditions. One common method includes the use of 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine as catalysts in dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide can be compared with other similar compounds, such as:
1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide: This compound features a sulfonamide group, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromofuran-2-carbonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-18-15(20)12-9-10-5-3-4-6-11(10)19(12)16(21)13-7-8-14(17)22-13/h3-8,12H,2,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWHGAHIUDKXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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